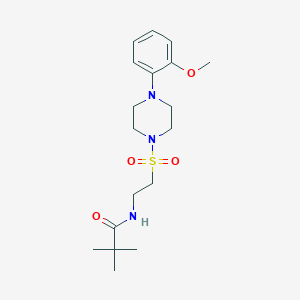

N-(2-((4-(2-metoxifenil)piperazin-1-il)sulfonil)etil)pivalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

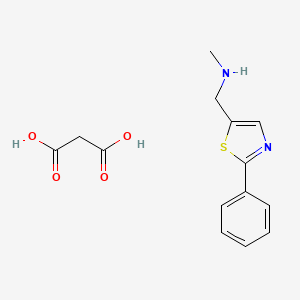

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” is a synthetic compound. It is related to a class of compounds that have been studied for their potential therapeutic applications .

Synthesis Analysis

While specific synthesis details for “N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” were not found, related compounds have been synthesized through various methods. For instance, one study described the synthesis of a similar compound through N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another study mentioned the use of a Finkelstein transhalogenation reaction to convert an intermediate chlorine-derivative compound into a more reactive iodine-analog .

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” is complex, as it includes a piperazine ring, a sulfonyl group, and a pivalamide group. The compound’s structure is likely to influence its physical properties and biological activity.

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The interaction with these receptors can lead to various physiological changes, depending on the specific subtype of the alpha1-adrenergic receptor that the compound binds to .

Biochemical Pathways

The compound N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified this compound as having an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide’s action include its potential neuroprotective effects . For example, it has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuates the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in the Water maze test and in lowering acetylcholinesterase activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide has several advantages for use in lab experiments. It is stable, easy to synthesize, and has low toxicity. However, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its optimal dosage and administration route.

Direcciones Futuras

There are several potential future directions for the study of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide. One area of interest is its potential as a treatment for chronic pain conditions, such as fibromyalgia and neuropathic pain. Additionally, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide may have applications in the treatment of anxiety disorders and depression. Further studies are needed to fully understand the mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide and its potential therapeutic applications.

Métodos De Síntesis

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide involves the reaction of piperazine, 2-methoxyphenylboronic acid, and pivaloyl chloride in the presence of a solvent and a base. The resulting product is then treated with sulfamic acid to produce N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide. This synthesis method has been optimized to yield high purity and high yield of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide.

Aplicaciones Científicas De Investigación

- Hallazgos de la investigación:

- Aplicación: N-(2-((4-(2-metoxifenil)piperazin-1-il)sulfonil)etil)pivalamida se puede utilizar para funcionalizar cetonas pirazolilvinílicas mediante reacciones de adición de Aza-Michael .

- Hallazgos:

Neuroprotección contra la Neurotoxicidad Inducida por Aluminio

Funcionalización de Cetonas Pirazolilvinílicas

Análisis Estructural y Afinidad α1-AR

Sustitución de Amina Cíclica en Derivados de la Base de Tröger

Análisis Bioquímico

Biochemical Properties

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide interacts with alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Cellular Effects

The effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide on cells are primarily mediated through its interactions with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide involves binding interactions with alpha1-adrenergic receptors . This leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have identified promising lead compounds .

Metabolic Pathways

The metabolic pathways involving N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide are complex and involve interactions with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide within cells and tissues are influenced by its interactions with alpha1-adrenergic receptors .

Subcellular Localization

The subcellular localization of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is likely influenced by its interactions with alpha1-adrenergic receptors . These interactions may direct the compound to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-18(2,3)17(22)19-9-14-26(23,24)21-12-10-20(11-13-21)15-7-5-6-8-16(15)25-4/h5-8H,9-14H2,1-4H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIFORARJDOHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2397571.png)

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)

![tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate](/img/structure/B2397579.png)

![2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397580.png)

![(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2397582.png)

![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)

![4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one](/img/structure/B2397590.png)